Cas no 489-78-1 (8-Amino-4-hydroxynaphthalene-2-sulfonic acid)

8-Amino-4-hydroxynaphthalene-2-sulfonic acid 化学的及び物理的性質
名前と識別子
-
- 5-AMINO-1-NAPHTHOL-3-SULFONIC ACID
- M ACID
- 1-AMINO-5-NAPHTHOL-7-SULFONIC ACID
- 8-AMINO-4-HYDROXY-2-NAPHTHALENESULFONIC ACID
- 8-amino-4-hydroxynaphthalene-2-sulphonic acid
- 8-amino-4-hydroxynaphthalene-2-sulfonic acid
- 5-AMINO-1-NAPHTHOL-3-SULFONIC ACID HYDRATE
- 2-Naphthalenesulfonicacid, 8-amino-4-hydroxy-
- 8-Amino-4-hydroxy-2-naphthalenesulfonic Acid Hydrate
- M Acid Hydrate
- MLS002637632
- GGZZISOUXJHYOY-UHFFFAOYSA-N
- 2-Naphthalenesulfonic acid, 8-amino-4-hydroxy-
- M-Saure
- M-Acid
- NSC2602
- NCI2602
- HMS3079B19
- RR535
- BDBM231694
- NS00031839
- 1-Naphthol-3-sulfonic acid, 5-amino-
- 1-Amin-5-Naphthol-7-Sulfonic acid
- CHEMBL1730401
- FT-0632213
- SMR001547159
- EINECS 207-700-7
- AKOS015897375
- AS-66214
- DTXSID30197634
- 1-hydroxy-5-aminonaphthalene-3-sulphonic acid
- SCHEMBL155753
- A0368
- NSC 2602
- InChI=1/C10H9NO4S/c11-9-3-1-2-7-8(9)4-6(5-10(7)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15
- A827637
- 5-AMINO-1-NAPHTHOL-3-SULFONIC ACID 97+%
- NSC-2602
- 489-78-1
- D78434
- CS-0314024
- STL426741
- BBL034690
- 8-Amino-4-hydroxynaphthalene-2-sulfonic acid
-
- MDL: MFCD09750381
- インチ: 1S/C10H9NO4S/c11-9-3-1-2-7-8(9)4-6(5-10(7)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
- InChIKey: GGZZISOUXJHYOY-UHFFFAOYSA-N
- ほほえんだ: S(C1C([H])=C(C2C([H])=C([H])C([H])=C(C=2C=1[H])N([H])[H])O[H])(=O)(=O)O[H]
計算された属性
- せいみつぶんしりょう: 239.02500
- どういたいしつりょう: 239.025
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 350
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): -0.9
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 109
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.627
- 屈折率: 1.748
- PSA: 109.00000
- LogP: 3.03630
- ようかいせい: 未確定
8-Amino-4-hydroxynaphthalene-2-sulfonic acid セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
- リスク用語:R36/37/38
8-Amino-4-hydroxynaphthalene-2-sulfonic acid 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
8-Amino-4-hydroxynaphthalene-2-sulfonic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM256507-500g |
8-Amino-4-hydroxynaphthalene-2-sulfonic acid |
489-78-1 | 95% | 500g |
$649 | 2024-07-16 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0368-500G |
5-Amino-1-naphthol-3-sulfonic Acid |
489-78-1 | >97.0%(T) | 500g |
¥2890.00 | 2024-04-16 | |
Apollo Scientific | OR932641-25g |
5-Amino-1-naphthol-3-sulfonic acid hydrate |
489-78-1 | 98% | 25g |
£65.00 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384694-500g |
8-Amino-4-hydroxynaphthalene-2-sulfonic acid |
489-78-1 | 98% | 500g |
¥5063.00 | 2024-05-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0368-25g |
8-Amino-4-hydroxynaphthalene-2-sulfonic acid |
489-78-1 | 97.0%(T) | 25g |
¥390.0 | 2022-05-30 | |
eNovation Chemicals LLC | D748448-500g |
8-Amino-4-hydroxynaphthalene-2-sulfonic acid |
489-78-1 | 97.0% | 500g |
$540 | 2023-09-04 | |
abcr | AB136400-500g |
5-Amino-1-naphthol-3-sulfonic acid hydrate, 97%; . |
489-78-1 | 97% | 500g |
€775.10 | 2025-02-19 | |
A2B Chem LLC | AB68739-25g |
5-Amino-1-naphthol-3-sulfonic acid hydrate |
489-78-1 | >97.0%(T) | 25g |
$24.00 | 2024-04-19 | |
eNovation Chemicals LLC | D748448-25g |
8-Amino-4-hydroxynaphthalene-2-sulfonic acid |
489-78-1 | 97.0% | 25g |
$115 | 2024-06-07 | |
eNovation Chemicals LLC | D748448-25g |
8-Amino-4-hydroxynaphthalene-2-sulfonic acid |
489-78-1 | 97.0% | 25g |
$115 | 2025-02-26 |
8-Amino-4-hydroxynaphthalene-2-sulfonic acid 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
8-Amino-4-hydroxynaphthalene-2-sulfonic acidに関する追加情報
Professional Introduction to 8-Amino-4-hydroxynaphthalene-2-sulfonic Acid (CAS No. 489-78-1)
8-Amino-4-hydroxynaphthalene-2-sulfonic acid, with the chemical formula C9H7NO4S, is a significant compound in the field of pharmaceutical and chemical research. Its unique structural properties make it a valuable intermediate in the synthesis of various biologically active molecules. This introduction delves into the compound's characteristics, applications, and recent advancements in its utilization within the pharmaceutical industry.
The molecular structure of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid consists of a naphthalene core substituted with an amino group at the 8-position, a hydroxyl group at the 4-position, and a sulfonic acid group at the 2-position. This arrangement imparts distinct reactivity and solubility properties, making it a versatile building block for further chemical modifications. The presence of both amino and hydroxyl functional groups allows for facile conjugation with other molecules, while the sulfonic acid moiety enhances water solubility, facilitating its use in aqueous-based reactions and formulations.
In recent years, 8-Amino-4-hydroxynaphthalene-2-sulfonic acid has garnered attention for its role in the development of novel therapeutic agents. One particularly promising area is its application as a precursor in the synthesis of antimicrobial and anti-inflammatory compounds. Researchers have leveraged its structural framework to design molecules that interact with specific biological targets, demonstrating efficacy in preclinical studies. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in bacterial biofilm formation, offering a potential strategy to combat drug-resistant infections.
The pharmaceutical industry has also explored 8-Amino-4-hydroxynaphthalene-2-sulfonic acid as a key intermediate in the production of anticancer agents. Its ability to undergo selective modifications allows chemists to tailor molecular properties for targeted drug delivery systems. Recent studies have highlighted its incorporation into polymeric micelles, which can encapsulate and release therapeutic payloads directly at tumor sites. This approach not only improves drug bioavailability but also reduces systemic toxicity, representing a significant advancement in oncology research.
Beyond pharmaceutical applications, 8-Amino-4-hydroxynaphthalene-2-sulfonic acid finds utility in materials science and industrial chemistry. Its sulfonic acid functionality makes it an effective component in corrosion inhibitors and dye intermediates. Additionally, researchers are investigating its potential as a ligand in catalytic systems, where it can facilitate various organic transformations under mild conditions. These applications underscore the compound's broad utility across multiple scientific disciplines.
The synthesis of 8-Amino-4-hydroxynaphthalene-2-sulfonic acid typically involves multi-step organic reactions starting from commercially available naphthalene derivatives. Advances in synthetic methodologies have improved yield and purity, making large-scale production more feasible. Modern techniques such as flow chemistry and enzymatic catalysis have further refined its preparation, enabling more sustainable and efficient processes. These innovations are crucial for meeting the growing demand for high-quality intermediates in drug development.
In conclusion, 8-Amino-4-hydroxynaphthalene-2-sulfonic acid (CAS No. 489-78-1) is a multifaceted compound with extensive applications in pharmaceuticals, materials science, and industrial chemistry. Its unique structural features and reactivity make it indispensable for synthesizing biologically active molecules, including antimicrobial agents and anticancer drugs. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving innovation across multiple scientific fields.
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